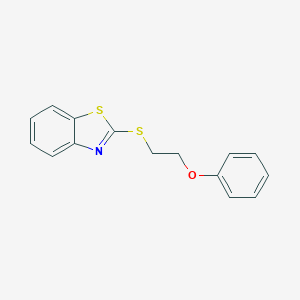

2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

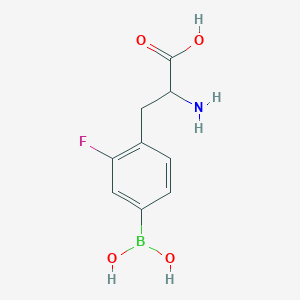

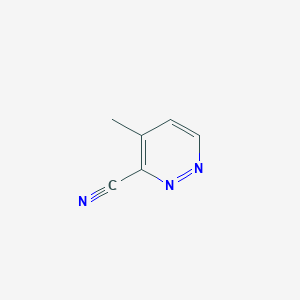

“2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole” is a chemical compound . It contains a total of 37 bonds, including 22 non-H bonds, 16 multiple bonds, 5 rotatable bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 primary amine (aromatic), 1 ether (aromatic), and 1 sulfide . It consists of 15 Hydrogen atoms, 15 Carbon atoms, 3 Nitrogen atoms, 1 Oxygen atom, and 1 Sulfur atom .

Synthesis Analysis

The synthesis of 2-phenoxyethanol, a related compound, has been investigated using Na-mordenite catalysts as an alternative to the industrial process using ethylene oxide and homogeneous basic conditions . The reaction between phenol and ethylene carbonate was carried out under specific conditions .Molecular Structure Analysis

The molecular structure of “2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole” has been analyzed in several studies . It has been found to bind to the Binding Function 3 (BF3) site of the human androgen receptor .作用机制

Target of Action

The primary target of 2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole is the Androgen Receptor (AR) . The AR is a crucial drug target for the treatment of prostate cancer . This compound has been identified as an inhibitor that targets the Binding Function 3 (BF3) site of the AR .

Mode of Action

2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole interacts with the BF3 site of the AR, effectively inhibiting the AR’s transcriptional activity . This interaction results in changes to the AR’s function, potentially combating the development of drug resistance seen with other AR-targeting drugs .

Biochemical Pathways

This can have significant implications for the progression of diseases like prostate cancer, where AR signaling plays a critical role .

Pharmacokinetics

Related compounds such as 2-phenoxyethanol have been shown to be rapidly absorbed and extensively metabolized to form phenoxyacetic acid . After multiple dosing, the exposures of 2-phenoxyethanol and phenoxyacetic acid were decreased, presumably due to the induction of metabolizing enzymes .

Result of Action

The inhibition of the AR’s transcriptional activity by 2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole can lead to a decrease in the progression of AR-dependent diseases like prostate cancer . By targeting a novel site on the AR, this compound offers a potential alternative or supplementary therapy capable of combating even antiandrogen-resistant forms of prostate cancer .

Action Environment

The action, efficacy, and stability of 2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and distribution in the body . Additionally, factors such as pH and temperature can impact the compound’s stability and activity .

属性

IUPAC Name |

2-(2-phenoxyethylsulfanyl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NOS2/c1-2-6-12(7-3-1)17-10-11-18-15-16-13-8-4-5-9-14(13)19-15/h1-9H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAVUPCHUVAASX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365141 |

Source

|

| Record name | 2-(2-phenoxyethylsulfanyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole | |

CAS RN |

5844-71-3 |

Source

|

| Record name | 2-(2-phenoxyethylsulfanyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

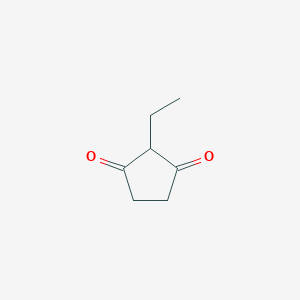

![1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B179524.png)

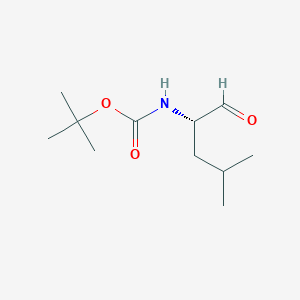

![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B179534.png)

![Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-](/img/structure/B179541.png)